molecular formula C7H5BrCl2 B3030182 2-Bromo-1,5-dichloro-3-methylbenzene CAS No. 876493-68-4

2-Bromo-1,5-dichloro-3-methylbenzene

Cat. No.: B3030182
CAS No.: 876493-68-4
M. Wt: 239.92
InChI Key: FCVKDHNEVDHIQP-UHFFFAOYSA-N
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Description

2-Bromo-1,5-dichloro-3-methylbenzene is an aromatic compound with the molecular formula C7H5BrCl2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methyl groups. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,5-dichloro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,5-dichloro-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,5-dichloro-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.

    Oxidation Products: Oxidation of the methyl group can yield benzoic acid derivatives.

    Reduction Products: Reduction can lead to dehalogenated benzene compounds or fully reduced aromatic rings.

Scientific Research Applications

2-Bromo-1,5-dichloro-3-methylbenzene is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It may be involved in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-1,5-dichloro-3-methylbenzene exerts its effects is primarily through its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing halogen atoms and the electron-donating methyl group influences the reactivity and orientation of the compound in these reactions. The molecular targets and pathways involved depend on the specific chemical context and the nature of the substituents on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3,5-dichloro-2-methylbenzene
  • 5-Bromo-1,3-dichloro-2-methylbenzene
  • 2-Bromo-1,5-difluoro-3-methylbenzene

Uniqueness

2-Bromo-1,5-dichloro-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and chemical properties. The combination of bromine, chlorine, and methyl groups in this particular arrangement allows for selective reactions and makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

2-bromo-1,5-dichloro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVKDHNEVDHIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717842
Record name 2-Bromo-1,5-dichloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876493-68-4
Record name 2-Bromo-1,5-dichloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,5-dichloro-3-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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